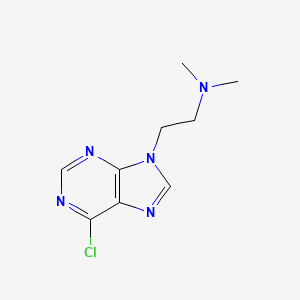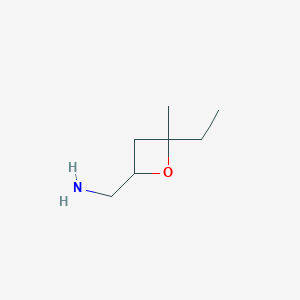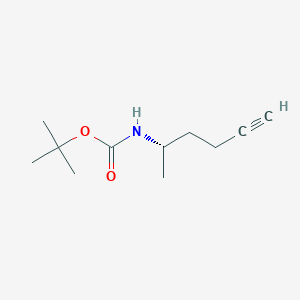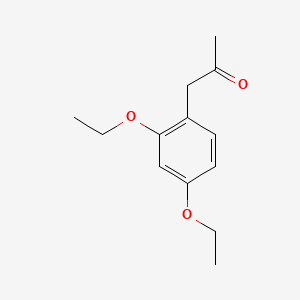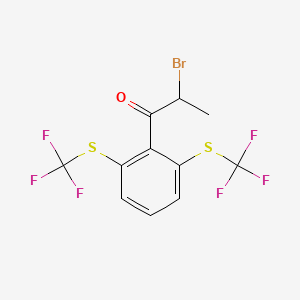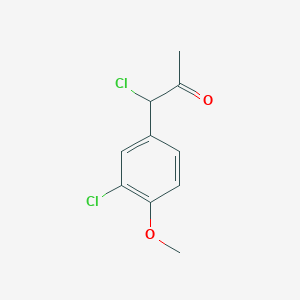
1-Chloro-1-(3-chloro-4-methoxyphenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-1-(3-chloro-4-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C10H11Cl2O2 It is a derivative of propanone, featuring a chloro and methoxy substitution on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(3-chloro-4-methoxyphenyl)propan-2-one typically involves the chlorination of 1-(3-chloro-4-methoxyphenyl)propan-2-one. This can be achieved through the reaction of 1-(3-chloro-4-methoxyphenyl)propan-2-one with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Safety measures are crucial due to the handling of chlorinating agents and the potential formation of hazardous by-products.
化学反应分析
Types of Reactions
1-Chloro-1-(3-chloro-4-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as 1-azido-1-(3-chloro-4-methoxyphenyl)propan-2-one.
Reduction: Formation of 1-chloro-1-(3-chloro-4-methoxyphenyl)propan-2-ol.
Oxidation: Formation of 1-chloro-1-(3-chloro-4-hydroxyphenyl)propan-2-one.
科学研究应用
1-Chloro-1-(3-chloro-4-methoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals.
作用机制
The mechanism of action of 1-Chloro-1-(3-chloro-4-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and methoxy groups on the phenyl ring can influence the compound’s reactivity and binding affinity to enzymes or receptors. The carbonyl group can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
相似化合物的比较
Similar Compounds
1-Chloro-1-(4-methoxyphenyl)propan-2-one: Similar structure but lacks the additional chloro substitution on the phenyl ring.
1-(3-Chloro-4-methoxyphenyl)propan-2-one: Lacks the chloro substitution on the propanone moiety.
1-(4-Methoxyphenyl)propan-2-one: Lacks both chloro substitutions.
Uniqueness
1-Chloro-1-(3-chloro-4-methoxyphenyl)propan-2-one is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The dual chloro substitution enhances its potential as a versatile intermediate in organic synthesis and its applicability in various research fields.
属性
分子式 |
C10H10Cl2O2 |
|---|---|
分子量 |
233.09 g/mol |
IUPAC 名称 |
1-chloro-1-(3-chloro-4-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H10Cl2O2/c1-6(13)10(12)7-3-4-9(14-2)8(11)5-7/h3-5,10H,1-2H3 |
InChI 键 |
RMXGJZYMZRNIFD-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=CC(=C(C=C1)OC)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


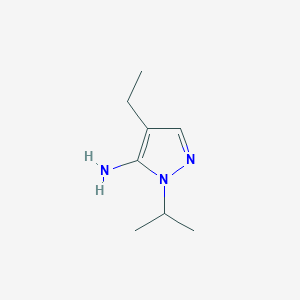

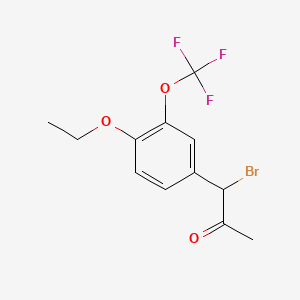

![[3-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14049039.png)

